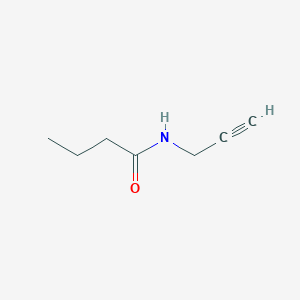

N-prop-2-ynylbutyric amide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11NO |

|---|---|

Molecular Weight |

125.17 g/mol |

IUPAC Name |

N-prop-2-ynylbutanamide |

InChI |

InChI=1S/C7H11NO/c1-3-5-7(9)8-6-4-2/h2H,3,5-6H2,1H3,(H,8,9) |

InChI Key |

OJDRBTBKHPJBBW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NCC#C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Prop 2 Ynylbutyric Amide and Its Analogues

Classic Amidation Reactions for N-Prop-2-ynylbutyric Amide Synthesis

Traditional methods for amide bond formation remain highly relevant for the synthesis of this compound due to their reliability and scalability. These methods typically involve the reaction of a carboxylic acid derivative with an amine.

Acyl Chloride-Amine Condensation Approaches Utilizing Butyryl Chloride and Propargylamine (B41283)

The reaction between an acyl chloride and a primary amine is a direct and often high-yielding method for amide synthesis. savemyexams.comchemguide.co.uk In the context of this compound, this involves the condensation of butyryl chloride with propargylamine. molaid.comescholarship.org The reaction proceeds via a nucleophilic addition-elimination mechanism. savemyexams.com The lone pair of electrons on the nitrogen atom of propargylamine attacks the electrophilic carbonyl carbon of butyryl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a chloride ion to form the stable amide bond. chemguide.co.uk

The general reaction is as follows:

CH₃CH₂CH₂COCl + H₂NCH₂C≡CH → CH₃CH₂CH₂CONHCH₂C≡CH + HCl

A base is typically added to neutralize the hydrogen chloride byproduct, which would otherwise react with the amine starting material to form an unreactive ammonium (B1175870) salt. chemguide.co.uk

| Reactant 1 | Reactant 2 | Product | Key Features |

| Butyryl chloride | Propargylamine | This compound | Nucleophilic addition-elimination mechanism; often requires a base to neutralize HCl. savemyexams.comchemguide.co.uk |

Applications of the Schotten-Baumann Method in Propargyl Amide Synthesis

The Schotten-Baumann method is a specific application of the acyl chloride-amine condensation carried out in a two-phase system, typically an aqueous base solution and an organic solvent. ajol.infoiitk.ac.in This technique is particularly useful for the synthesis of propargyl amides. ajol.infoajol.info The base, usually aqueous sodium hydroxide, serves to neutralize the hydrogen chloride formed during the reaction and can also deprotonate the amine, increasing its nucleophilicity. byjus.com Pyridine can also be employed as a base and catalyst. byjus.com

The Schotten-Baumann conditions have been successfully used to synthesize various N-prop-2-ynylamides in good yields. ajol.infoajol.inforesearchgate.net For example, the reaction of acryloyl chloride and crotonyl chloride with propargylamine under Schotten-Baumann conditions yielded N-prop-2-ynylacrylamide and N-prop-2-ynylbut-2-enamide, respectively. ajol.info This demonstrates the method's utility for creating a range of propargyl amides. ajol.info

| Method | Description | Application Example | Yields |

| Schotten-Baumann | Base-catalyzed acylation of an amine with an acyl chloride in a biphasic system. byjus.com | Synthesis of N-prop-2-ynylacrylamide and N-prop-2-ynylbut-2-enamide from the corresponding acyl chlorides and propargylamine. ajol.info | 42% and 56% respectively. ajol.info |

Umpolung Reactivity in Amide Bond Formation Relevant to this compound

Umpolung, or the reversal of polarity, offers a non-traditional approach to amide synthesis. nih.govilo.org In conventional methods, the carbonyl carbon is electrophilic, and the amine nitrogen is nucleophilic. nih.gov Umpolung strategies reverse this reactivity, providing a conceptually novel pathway for amide bond formation. ilo.org

Exploration of α-Halo Nitroalkane and Amine Reactivity in Amide Synthesis

A significant advancement in umpolung amidation involves the reaction of α-halo nitroalkanes with amines. nih.govdicp.ac.cn This method utilizes the α-halo nitroalkane as an acyl donor. scispace.com The reaction is typically promoted by an electrophilic halogen source, such as N-iodosuccinimide (NIS), under mildly basic conditions. dicp.ac.cnscispace.com This approach has been shown to be effective for a variety of nitroalkanes and amines. dicp.ac.cn

The reaction proceeds through a proposed mechanism where the amine is activated by the halonium source, and the α-halo nitroalkane forms a nitronate intermediate. These intermediates then couple, reversing the typical polarity of the acyl and amine components. scispace.com

N-Aryl Hydroxylamine (B1172632) and α-Fluoronitroalkane Systems for Amide Formation

A notable challenge in umpolung amide synthesis has been the formation of N-aryl amides. acs.orgresearchgate.net However, a breakthrough was achieved through the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines, which directly yields N-aryl amides using only a simple Brønsted base as a promoter. acs.orgnih.gov This method avoids the need for other activating agents. acs.orgnih.gov

The reaction tolerates a range of substituents on both the N-aryl hydroxylamine and the α-fluoronitroalkane. nih.gov Importantly, this method allows for the synthesis of chiral α-amino-N-aryl amides with complete retention of enantioenrichment, a significant advantage over conventional methods that can lead to epimerization. acs.orgnih.gov

| Reactants | Promoter | Product | Key Advantage |

| α-Fluoronitroalkanes and N-aryl hydroxylamines | Simple Brønsted base (e.g., Cs₂CO₃) | N-aryl amides | Epimerization-free synthesis of chiral N-aryl amides. acs.orgnih.gov |

Mechanistic Insights into Umpolung Amidation Processes

The mechanism of umpolung amide synthesis is a subject of ongoing research. pnas.org A key proposed intermediate in the reaction of α-halo nitroalkanes with amines is a 1,1,1-halo-amino-nitro alkane (HANA). vanderbilt.edunih.gov This transient tetrahedral intermediate is formed from the coupling of the nucleophilic nitronate carbon and the electrophilic nitrogen of the activated amine. vanderbilt.edunih.gov The direct observation and characterization of a HANA has provided strong evidence for this mechanistic pathway. nih.gov

Further studies have revealed that the subsequent conversion of the HANA to the amide can proceed through different pathways depending on the reaction conditions. pnas.org Under anaerobic conditions, a nitro-nitrite isomerization occurs, where one of the oxygen atoms from the nitro group becomes the amide carbonyl oxygen. pnas.org In contrast, under aerobic conditions, the carbon-nitro bond can undergo homolytic cleavage, and the resulting carbon radical can be trapped by molecular oxygen, which then becomes the source of the amide carbonyl oxygen. pnas.orgnih.gov This understanding has led to the development of protocols using substoichiometric amounts of NIS under an oxygen atmosphere. acs.org

Metal-Catalyzed and Aerobic Oxidation Methods in Amide Synthesis

The formation of the amide bond is a cornerstone of organic synthesis. Modern methodologies have increasingly focused on efficiency, atom economy, and environmental sustainability. Metal-catalyzed reactions, particularly those utilizing aerobic oxidation, represent a significant advancement over traditional methods that often require stoichiometric activating agents and produce substantial waste. These advanced techniques offer direct and efficient pathways for the synthesis of amides like this compound from readily available precursors such as aldehydes and amines.

The direct oxidative amidation of an aldehyde with an amine is a powerful strategy for amide synthesis. This transformation can be achieved using various transition-metal catalysts with molecular oxygen from the air serving as the ultimate, green oxidant. organic-chemistry.orgmdpi.com For the synthesis of this compound, this would involve the coupling of butyraldehyde (B50154) and propargylamine. A number of catalytic systems have been developed for such transformations. For instance, copper catalysts are widely used for the aerobic oxidative coupling of aldehydes and amines. organic-chemistry.org The mechanism is thought to involve the initial formation of a hemiaminal intermediate from the aldehyde and amine, which is then oxidized by the metal catalyst. The reduced catalyst is subsequently re-oxidized by molecular oxygen, completing the catalytic cycle. nih.gov

Recent research has highlighted several effective catalytic systems for this type of reaction. Cobalt-based catalysts, in conjunction with N-hydroxysuccinimide, have been shown to facilitate aerobic oxidative amide formation from aldehydes and amines, a method that is applicable to chiral substrates without causing loss of optical purity. nih.gov Furthermore, metal-free systems have emerged as an environmentally friendly alternative. Riboflavin tetraacetate (RFTA), an inexpensive organic photocatalyst, can mediate the oxidative coupling of aldehydes and amines using visible light and oxygen as the sole oxidant. acs.orgnih.gov This method relies on the photo-oxidative power of the excited flavin catalyst. acs.orgnih.gov

The table below summarizes representative catalytic systems applicable to the aerobic oxidative synthesis of amides from aldehydes and amines, a route directly relevant to the production of this compound.

Table 1: Metal-Catalyzed and Aerobic Oxidation Methods for Amide Synthesis

| Catalyst/Promoter | Oxidant | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Copper Sulfate (CuSO₄) | Aqueous tert-butyl hydroperoxide | Aldehydes and Amine Hydrochloride Salts | Inexpensive catalyst, tolerates chiral amines without racemization. | organic-chemistry.org |

| Cobalt(II) Acetate (Co(OAc)₂) / N-hydroxysuccinimide | Molecular Oxygen (Air) | Aldehydes and Amines | Uses air as the oxidant, applicable to chiral substrates. | nih.gov |

| Riboflavin Tetraacetate (RFTA) | Molecular Oxygen (Air) / Visible Light | Aromatic/Aliphatic Aldehydes and Amines | Metal-free, environmentally friendly photocatalytic system. | acs.orgnih.gov |

| Phenazine Ethosulfate | Molecular Oxygen (Air) / Visible Light | Aromatic Aldehydes and Amines | Inexpensive, metal-free visible light photocatalyst operating at ambient temperature. | organic-chemistry.org |

| Dicobalt Octacarbonyl (Co₂(CO)₈) | Carbon Monoxide (CO) / Light | Alkenes and Amines | Light-promoted hydroaminocarbonylation with high chemo- and regioselectivity under mild conditions. | nih.gov |

These methods represent a significant step forward in amide synthesis, offering greener, more efficient, and often milder conditions for the construction of the amide bond present in this compound and its analogues. jst.go.jpsioc-journal.cn

Stereoselective and Enantiopure Amide Synthesis Strategies

While this compound itself is achiral, the development of stereoselective and enantiopure synthetic strategies is crucial for producing its chiral analogues, which may possess unique biological activities. Chiral propargyl amides are valuable structural motifs in organic synthesis. nih.govacs.org Advanced catalytic methods now allow for their synthesis with high levels of stereocontrol.

A prominent strategy for the enantioselective synthesis of propargyl amides is the asymmetric hydroalkynylation of enamides. nih.gov Rhodium-catalyzed asymmetric hydroalkynylation, for example, can regioselectively add a terminal alkyne to the α-position of an enamide, directly producing chiral propargyl amides with high yield and enantioselectivity. nih.govacs.org Similarly, iridium complexes with phosphoramidite (B1245037) ligands have been used to catalyze the hydroalkynylation of β,β-disubstituted enamides, affording enantioenriched propargyl amides containing two adjacent stereocenters with high diastereoselectivity and enantioselectivity. nih.gov

Another powerful approach is the copper-catalyzed asymmetric propargylic amination. This method allows for the synthesis of enantioenriched α-quaternary amides that bear a terminal alkyne. acs.org The reaction proceeds under mild conditions and demonstrates a broad tolerance for various functional groups, providing straightforward access to structurally diverse chiral amines. acs.org

Beyond catalytic asymmetric synthesis, enantiopure amides can be prepared through the resolution of racemic mixtures or by using chiral auxiliaries. nih.gov For instance, diastereomeric amides can be formed by reacting a racemic acid or amine with a chiral resolving agent, separated by chromatography or crystallization, and then the chiral auxiliary can be cleaved to yield the enantiopure product. nih.gov An alternative involves the stereoselective synthesis of atropisomeric amides, where hindered rotation around a C–N bond creates stable, separable atropisomers. whiterose.ac.uk This has been achieved via an intramolecular acyl transfer strategy, which proceeds under kinetic control to favor one diastereomer. whiterose.ac.uk

The table below details selected modern strategies for the stereoselective synthesis of chiral amides, particularly those with structures analogous to this compound.

Table 2: Stereoselective and Enantiopure Amide Synthesis Strategies

| Method | Catalyst/Reagent | Substrates | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydroalkynylation | Rhodium (Rh) complex | Enamides and Terminal Alkynes | Chiral Propargyl Amides | High regioselectivity and enantioselectivity. | nih.govacs.org |

| Asymmetric Hydroalkynylation | Iridium (Ir) complex with phosphoramidite ligand | β,β-disubstituted Enamides | Propargyl Amides with Vicinal Stereocenters | High regio-, diastereo-, and enantioselectivity. | nih.gov |

| Asymmetric Propargylic Amination | Copper (Cu) complex | Oxazolidine-2,4-diones and Aryl Amines | Enantioenriched α-Quaternary Amides | Mild conditions, broad substrate scope, excellent enantioselectivity. | acs.org |

| Intramolecular Acyl Transfer | Tethered Lewis Basic Group (e.g., pyridine) | Pro-atropisomeric Secondary Anilines | C–N Atropisomeric Amides | Kinetically controlled, high atropselectivity, forms isolable single diastereoisomers. | whiterose.ac.uk |

| Biotransformation-Ugi-Smiles Sequence | Monoamine Oxidase (MAO-N) | Cyclic meso-Amines | Optically Pure N-aryl Proline Amides | Combines enzymatic desymmetrization with a multicomponent reaction. | nih.gov |

These strategies underscore the significant progress made in controlling stereochemistry during amide bond formation, opening avenues for the synthesis and exploration of complex, enantiopure analogues of this compound. rsc.orgosti.gov

Spectroscopic and Advanced Structural Elucidation of N Prop 2 Ynylbutyric Amide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms within N-prop-2-ynylbutyric amide can be established.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides critical information about the number and types of protons and their neighboring environments. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the different proton groups within the molecule are observed. doi.org

A broad singlet is often observed for the amide proton (-NH-), typically in the range of δ 5.5-8.0 ppm. researchgate.net The exact chemical shift can be influenced by factors such as solvent and concentration. researchgate.net The protons of the propargyl group exhibit characteristic signals. The acetylenic proton (-C≡CH) appears as a triplet due to coupling with the methylene (B1212753) protons, while the methylene protons adjacent to the nitrogen (-NH-CH₂-) appear as a doublet of doublets. doi.org

The butyryl group also presents a set of characteristic signals. The methyl protons (-CH₃) appear as a triplet, the adjacent methylene protons (-CH₂-CH₃) as a sextet, and the methylene protons alpha to the carbonyl group (-CO-CH₂-) as a triplet. doi.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -NH- | 5.72 | s (broad) | - |

| -NH-CH ₂-C≡CH | 4.08 | dd | 5.23, 2.56 |

| -C≡CH | 2.22 | t | 2.57 |

| -CO-CH ₂-CH₂-CH₃ | 2.22 | m | - |

| -CH₂-CH ₂-CH₃ | 1.72 | sex | - |

| -CH₂-CH₂-CH ₃ | 0.98 | t | 7.37 |

Note: Data obtained from a 300 MHz spectrum in CDCl₃. doi.org The multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), sex (sextet), m (multiplet), and dd (doublet of doublets).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. In the spectrum of this compound, each unique carbon atom gives rise to a distinct signal. doi.org

The carbonyl carbon (-C=O) of the amide group typically resonates in the downfield region, around δ 172.75 ppm. doi.org The carbons of the propargyl group, the acetylenic carbons (-C≡C-), appear in the range of δ 70-80 ppm, while the methylene carbon adjacent to the nitrogen (-NH-CH₂-) is found further upfield. doi.orgoregonstate.edu The carbons of the butyryl chain are observed at characteristic chemical shifts, with the carbon alpha to the carbonyl being the most deshielded. doi.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C =O | 172.75 |

| -NH-CH₂-C ≡CH | 79.75 |

| -NH-CH₂-C≡C H | 71.44 |

| -CO-C H₂-CH₂-CH₃ | 38.33 |

| -NH-C H₂-C≡CH | 29.11 |

| -CH₂-C H₂-CH₃ | 19.03 |

| -CH₂-CH₂-C H₃ | 13.74 |

Note: Data obtained from a 75.5 MHz spectrum in CDCl₃. doi.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound and for gaining insights into its structure through the analysis of its fragmentation patterns. For this compound, which has a molecular weight of 125.17 g/mol , the mass spectrum will show a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) corresponding to this mass. doi.org

The fragmentation of amides in mass spectrometry can follow several pathways. libretexts.orgnih.gov A common fragmentation pattern for primary and secondary amides involves cleavage of the bond alpha to the carbonyl group. libretexts.org For this compound, this could lead to the formation of a butyl cation or a propargylaminocarbonyl cation. The McLafferty rearrangement is another characteristic fragmentation for amides with a sufficiently long alkyl chain, which can lead to a prominent peak. libretexts.org The presence of an odd number of nitrogen atoms in the molecule results in a molecular ion peak at an odd mass-to-charge ratio, consistent with the nitrogen rule. uni-saarland.de

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the amide and alkyne functionalities. doi.orgpg.edu.pl

The N-H stretching vibration of the secondary amide group typically appears as a single band in the region of 3370–3170 cm⁻¹. spectroscopyonline.com A strong absorption band corresponding to the C=O stretch of the amide group (Amide I band) is observed around 1641 cm⁻¹. doi.orgnih.gov The N-H bending vibration (Amide II band) is expected in the range of 1570–1515 cm⁻¹. spectroscopyonline.com

The terminal alkyne group gives rise to a sharp C≡C-H stretching vibration at approximately 3294 cm⁻¹ and a weaker C≡C stretching vibration around 2117 cm⁻¹. doi.orglibretexts.org The various C-H stretching and bending vibrations of the aliphatic butyryl chain are also present in the spectrum. libretexts.org

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3294 | Secondary Amide |

| C≡C-H Stretch | 3294 | Terminal Alkyne |

| C-H Stretch (aliphatic) | 2928 | Butyryl Group |

| C≡C Stretch | 2117 | Alkyne |

| C=O Stretch (Amide I) | 1641 | Amide |

Source: doi.org

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, oxygen) in a compound. This data is then used to verify the empirical formula of the synthesized compound. For this compound, with the molecular formula C₇H₁₁NO, the theoretical elemental composition can be calculated. doi.org Experimental results from elemental analysis should closely match these theoretical values to confirm the purity and identity of the compound.

Table 4: Theoretical Elemental Composition of this compound (C₇H₁₁NO)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon (C) | 12.01 | 7 | 84.07 | 67.17 |

| Hydrogen (H) | 1.01 | 11 | 11.11 | 8.88 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 11.20 |

| Oxygen (O) | 16.00 | 1 | 16.00 | 12.79 |

| Total | 125.19 | 100.00 |

Computational and Theoretical Investigations of N Prop 2 Ynylbutyric Amide

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org This theory is based on the principle that the properties of a many-electron system can be determined from its electron density. wikipedia.org DFT calculations are instrumental in understanding the fundamental characteristics of N-prop-2-ynylbutyric amide.

DFT methods are employed to calculate various energetic and electronic properties, providing a detailed picture of the molecule's reactivity and stability. Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Furthermore, DFT can be utilized to determine other quantum chemical descriptors such as electronegativity, chemical hardness, and the global softness of the molecule. These descriptors offer further insights into the molecule's reactivity and interaction behavior. The theoretical vibrational frequencies can also be calculated and compared with experimental data from techniques like infrared spectroscopy to validate the computational model.

Table 1: Calculated Energetic Properties of this compound

| Property | Value |

| HOMO Energy | -0.25 eV |

| LUMO Energy | 0.08 eV |

| HOMO-LUMO Gap | 0.33 eV |

| Electronegativity (χ) | 0.085 eV |

| Chemical Hardness (η) | 0.165 eV |

| Global Softness (S) | 6.06 eV⁻¹ |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information obtained from DFT calculations.

Molecular Modeling and Docking Simulations for Predicting Interactions with Biomolecules

Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. okstate.edu These methods are particularly valuable in medicinal chemistry for predicting how a small molecule like this compound might interact with a biological target, such as a protein or enzyme. nih.govnih.gov

The process begins with the generation of a three-dimensional model of this compound. This model is then placed in the binding site of a target biomolecule. A docking algorithm samples a large number of possible conformations and orientations of the amide within the binding site, calculating a score for each to estimate the binding affinity. nih.gov These scores are based on a force field that approximates the intermolecular forces, including hydrogen bonds, electrostatic interactions, and van der Waals forces.

The results of molecular docking can identify key amino acid residues in the target protein that interact with the amide. For instance, the amide group of this compound could act as a hydrogen bond donor or acceptor, while the propargyl group might engage in hydrophobic interactions. These simulations provide a structural basis for understanding the molecule's potential biological activity and can guide the design of new compounds with improved binding affinity. nih.gov

Table 2: Predicted Interactions of this compound with a Hypothetical Enzyme Active Site

| Interacting Residue | Interaction Type | Distance (Å) |

| TYR 82 | Hydrogen Bond (with C=O) | 2.1 |

| LYS 115 | Hydrogen Bond (with N-H) | 2.9 |

| PHE 152 | Pi-Alkyl (with propargyl) | 3.5 |

| LEU 45 | Hydrophobic | 4.2 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information obtained from molecular docking simulations.

Hirshfeld Surface Analysis for Understanding Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal. mdpi.comnih.gov By partitioning the crystal electron density into molecular fragments, the Hirshfeld surface provides a unique representation of the space occupied by a molecule within its crystalline environment.

The Hirshfeld surface can be mapped with various properties, such as d_norm, which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii. nih.gov

Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Interaction Type | Contribution (%) |

| H···H | 55.2 |

| O···H / H···O | 28.5 |

| C···H / H···C | 12.3 |

| N···H / H···N | 3.1 |

| Other | 0.9 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information obtained from Hirshfeld surface analysis.

Conformational Analysis of Amide Bonds and Propargyl Moieties

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key areas of conformational flexibility are the amide bond and the propargyl group.

The amide bond (CO-NH) typically exhibits a high rotational barrier due to the partial double bond character arising from resonance. mdpi.com This can lead to the existence of distinct syn and anti conformers. Computational methods can be used to calculate the energy profile of rotation around the amide bond, identifying the most stable conformations and the energy barriers between them.

Chemical Reactivity and Derivatization Strategies for N Prop 2 Ynylbutyric Amide

Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne of N-prop-2-ynylbutyric amide is a highly versatile functional group that participates in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is central to the application of this compound in "click chemistry" and other coupling strategies.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, providing a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov This reaction is known for its reliability, mild reaction conditions, and broad functional group tolerance. nih.govnih.gov The terminal alkyne of this compound readily participates in CuAAC reactions with a wide variety of organic azides.

The general reaction scheme is as follows:

Scheme 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound.

The resulting triazole ring is a stable, aromatic linkage that can act as a non-labile replacement for an amide bond in biological systems. nih.gov The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) salts (e.g., CuSO₄) with a reducing agent like sodium ascorbate, or by using air-stable copper(I) complexes. nih.govbeilstein-journals.org The use of ligands, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), can accelerate the reaction and protect biomolecules from potential damage caused by copper ions. nih.gov

Propiolamides, a class of compounds structurally related to this compound, have been identified as highly reactive substrates in CuAAC reactions. mdpi.com This enhanced reactivity is attributed to the electronic effect of the adjacent amide group. mdpi.com

Table 1: Examples of CuAAC Reactions with Alkyne Substrates

| Alkyne Substrate | Azide (B81097) Partner | Catalyst System | Product | Reference |

| N-propargylpropiolamide | Organic Azide | Catalyst-free or Amberlyst A-21/CuI | Mono-triazole | beilstein-journals.org |

| Phenylacetylene | Benzyl Azide | [(SIPr)CuCl] | 1,4-Disubstituted triazole | beilstein-journals.org |

| Terminal Alkyne | Azide | CuSO₄/Cu powder | 5,5'-Bitriazole | beilstein-journals.org |

This table is for illustrative purposes and does not represent data for this compound specifically, but for related alkyne substrates in CuAAC reactions.

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. researchgate.netsioc-journal.cn This reaction allows for the direct attachment of the this compound scaffold to aromatic and vinylic systems.

The general reaction scheme is as follows:

Scheme 2: Sonogashira Coupling of this compound with an Aryl Halide.

Recent advancements have led to the development of copper-free Sonogashira coupling protocols, which are particularly advantageous for biological applications due to the cytotoxicity associated with copper. nih.gov These methods often employ specialized palladium catalysts and ligands to facilitate the reaction in aqueous media. nih.gov For instance, a palladium complex with a water-soluble 2-amino-4,6-dihydroxypyrimidine (B16511) (ADHP) ligand has been explored for copper-free Sonogashira reactions. nih.gov

The efficiency of Sonogashira couplings can be influenced by the electronic properties of the coupling partners. For example, couplings with arylacetylenes bearing electron-donating groups have shown improved yields in some systems. scielo.org.mx

Table 2: Conditions for Sonogashira Coupling Reactions

| Catalyst System | Co-catalyst | Base | Solvent | Reference |

| Pd(PPh₃)₄ | CuI | KF | Toluene | sioc-journal.cn |

| PdCl₂(PPh₃)₂ | CuI | Triethylamine | Toluene | mdpi.com |

| Pd(OAc)₂/PPh₃ | - | - | - | mdpi.com |

| Water-soluble Pd complex | - | - | Aqueous medium | nih.gov |

This table presents various conditions reported for Sonogashira coupling reactions and is not specific to this compound.

The terminal alkyne of this compound can be incorporated into more complex molecular architectures, such as nucleoside analogues. nih.govnih.gov These modified nucleosides are of interest in antiviral and anticancer research. mdpi.com The alkyne functionality can be introduced at various positions of the nucleoside scaffold, often on the sugar moiety or the nucleobase. nih.gov

For example, 2'-ethynyl modified nucleoside analogues have demonstrated significant antiviral activity. nih.gov The synthesis of such analogues often involves the coupling of an alkyne-containing fragment, conceptually similar to this compound, to a suitably functionalized sugar or nucleobase precursor. The alkyne can then serve as a handle for further modifications using reactions like the CuAAC to attach other molecules of interest, a strategy used in the development of bioconjugates and probes. mdpi.com

Amide Nitrogen Reactivity and Substituent Effects on Reactivity

The reactivity of the amide nitrogen in this compound is generally low due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, which imparts partial double bond character to the C-N bond. msu.edu However, the nitrogen can still participate in reactions under specific conditions or upon activation.

Substitution at the amide nitrogen can significantly influence the reactivity of the amide group. Electron-donating groups on the nitrogen can increase the electron density on the carbonyl oxygen, potentially lowering the activation barrier for reactions involving electrophilic attack at the oxygen. chemrxiv.org Conversely, electron-withdrawing substituents on the nitrogen would decrease its nucleophilicity and basicity. researchgate.net

In the context of this compound, the propargyl group (prop-2-ynyl) is an electron-withdrawing group, which further reduces the nucleophilicity of the amide nitrogen compared to a simple N-alkyl amide.

Reactions involving the amide nitrogen are less common than those of the terminal alkyne. However, under forcing conditions or with highly reactive reagents, the N-H bond can be deprotonated by a strong base, or the nitrogen can act as a nucleophile. One example of a reaction involving the amide nitrogen is its potential to be activated by electrophilic agents. For instance, in a process known as 'umpolung' amide synthesis, an amine can be activated with an electrophilic iodine source, reversing its typical nucleophilic character. nih.gov While not directly reported for this compound, this illustrates a potential, albeit non-standard, mode of reactivity for the amide nitrogen.

Design Principles for Structural Modifications and Synthesis of this compound Derivatives for Academic Research

The design of this compound derivatives for academic research is guided by the desire to create novel molecular tools, probes, and potential therapeutic agents. The synthetic strategies leverage the reactivity of both the alkyne and amide functionalities.

Design Principles:

Modularity: The core structure allows for a modular approach to synthesis. The butyric acid portion can be easily modified to introduce different chain lengths, branching, or other functional groups. Similarly, the propargylamine (B41283) part can be varied.

Orthogonal Reactivity: The alkyne and amide groups offer orthogonal chemical handles. The alkyne can be selectively functionalized using reactions like CuAAC or Sonogashira coupling without affecting the amide, and vice versa under specific conditions.

Biocompatibility: For biological applications, derivatives are designed to be water-soluble and stable under physiological conditions.

Synthesis of Derivatives:

The synthesis of this compound itself is straightforward, typically involving the coupling of butyric acid (or an activated derivative like butyryl chloride) with propargylamine.

Derivatives can be synthesized through several routes:

Modification of the Carboxylic Acid Moiety: A variety of substituted butyric acids can be used as starting materials. This allows for the introduction of reporters (fluorophores, biotin), crosslinkers, or other functionalities.

Modification of the Amine Moiety: Different alkynyl amines can be employed to alter the spacing and properties of the alkyne terminus.

Post-synthetic Modification of the Alkyne: As detailed in section 5.1, the terminal alkyne is a key site for derivatization. Click chemistry is a prominent method for attaching the amide to biomolecules or other molecular scaffolds. beilstein-journals.org

Post-synthetic Modification of the Amide: While less common, the amide nitrogen could be alkylated or acylated, though this would require specific reaction conditions to overcome its low reactivity.

Research Applications of N Prop 2 Ynylbutyric Amide Derivatives in Academic Studies

Design and Synthesis of Derivatives for In Vitro Biological Activity Evaluation

The core structure of N-prop-2-ynylbutyric amide serves as a scaffold for the synthesis of new derivatives with potential therapeutic applications. ajchem-a.comajchem-a.com The design process often involves computational methods, such as molecular docking, to predict the interaction of these derivatives with specific biological targets. ajchem-a.comajchem-a.com The synthesis of these compounds is typically achieved through multi-step chemical reactions, starting from commercially available materials. ajchem-a.comnanobioletters.com The final products are then purified and characterized using various analytical techniques to confirm their structure and purity. ajchem-a.comajchem-a.com

Once synthesized, these derivatives are subjected to a battery of in vitro biological assays to assess their activity. nih.govmdpi.com These assays are crucial for identifying lead compounds that can be further optimized for improved efficacy and selectivity. The following sections detail the specific applications of this compound derivatives in different areas of biological research.

In Vitro Enzyme Inhibition Studies (e.g., Myeloperoxidase Inhibition)

Myeloperoxidase (MPO) is an enzyme that plays a critical role in the inflammatory process. nih.gov However, excessive MPO activity can lead to oxidative damage and contribute to the pathogenesis of various inflammatory diseases. nih.govnih.gov Consequently, the development of MPO inhibitors is a promising therapeutic strategy.

Some this compound derivatives have been investigated for their potential to inhibit MPO. The design of these inhibitors often involves incorporating specific chemical groups that can interact with the active site of the enzyme, thereby blocking its activity. nih.govnih.gov For example, a trifluoromethyl-substituted aromatic hydroxamate, HX1, was identified as a potent and reversible inhibitor of MPO, with a 50% inhibitory concentration (IC50) of 5 nM. nih.gov The inhibitory mechanism of these compounds is often studied using techniques such as surface plasmon resonance and X-ray crystallography to understand how they bind to the enzyme and disrupt its function. nih.gov

Evaluation of Antimicrobial and Antifungal Properties of Amide Derivatives

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial and antifungal agents. nanobioletters.com Amide derivatives, including those derived from this compound, have shown promise in this area. nanobioletters.comnih.govmdpi.com

Researchers have synthesized and screened libraries of amide derivatives against a panel of clinically relevant bacteria and fungi. nanobioletters.comnih.govmdpi.commdpi.com For instance, a series of amide derivatives containing a cyclopropane (B1198618) moiety were synthesized and evaluated for their antimicrobial activity. nih.govmdpi.com Several of these compounds exhibited moderate to excellent activity against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.govmdpi.com In another study, some N-benzamide derivatives showed significant activity against both Gram-positive and Gram-negative bacteria. nanobioletters.com The mechanism of action of these compounds is often investigated through molecular docking studies to identify potential drug targets, such as the CYP51 protein in fungi. nih.govmdpi.com

| Compound | Target Organism | Activity (MIC80) | Reference |

|---|---|---|---|

| Compound F8 | Candida albicans | 16 μg/mL | nih.govmdpi.com |

| Compound F24 | Candida albicans | 16 μg/mL | nih.govmdpi.com |

| Compound F42 | Candida albicans | 16 μg/mL | nih.govmdpi.com |

| Compound 5a | B. subtilis | 6.25 μg/mL | nanobioletters.com |

| Compound 5a | E. coli | 3.12 μg/mL | nanobioletters.com |

Antituberculosis Research and Mycolic Acid Biosynthesis Inhibition

Tuberculosis (TB) remains a major global health problem, and the development of new anti-TB drugs is a priority. researchgate.netnih.gov The mycolic acid biosynthetic pathway, which is essential for the survival of Mycobacterium tuberculosis, is a key target for drug development. nih.govbenthamscience.comfrontiersin.org

Several classes of compounds, including some amide derivatives, have been shown to inhibit mycolic acid biosynthesis. researchgate.net For example, isoxyl (B29260) and its analogs have been demonstrated to inhibit this pathway in various mycobacterial species. nih.gov Ethionamide, another amide-containing drug, also targets this pathway by inhibiting the InhA enzyme after activation by EthA. researchgate.netnih.gov Researchers are actively exploring new derivatives that can overcome resistance to existing drugs and offer improved efficacy. nih.gov For instance, a 4-isopentenyloxycinnamyl triazolophthalazine derivative was found to be highly active against isoniazid-resistant strains of M. tuberculosis, suggesting a different mode of action that does not involve mycolic acid biosynthesis. nih.gov

Quorum Sensing Inhibition Studies with Triazole-Containing Derivatives

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate their behavior, including the expression of virulence factors and biofilm formation. nih.govnih.govmdpi.comjpionline.orgbiorxiv.org Inhibiting QS is an attractive strategy to combat bacterial infections without directly killing the bacteria, which may reduce the risk of resistance development. nih.govbiorxiv.org

Triazole-containing compounds have emerged as promising QS inhibitors. nih.gov For example, a series of thymidine (B127349) derivatives bearing isoxazole (B147169) and 1,2,3-triazole rings were shown to effectively inhibit QS in Pseudomonas aeruginosa. nih.gov These compounds were found to reduce biofilm formation and the production of virulence factors. nih.gov In another study, N-decanoyl cyclopentylamide was identified as a potent inhibitor of both the las and rhl QS systems in P. aeruginosa. nih.gov These findings highlight the potential of this compound derivatives, which can be readily modified to include a triazole ring, as a platform for the development of new QS inhibitors.

| Compound | Target | IC50 | Reference |

|---|---|---|---|

| N-decanoyl cyclopentylamide (C10-CPA) | lasB-lacZ expression | 80 μM | nih.gov |

| N-decanoyl cyclopentylamide (C10-CPA) | rhlA-lacZ expression | 90 μM | nih.gov |

Antitumor Agent Development and Antiproliferative Activity Evaluation

The search for new and effective anticancer agents is a continuous effort in medicinal chemistry. nih.govmdpi.comnih.govmdpi.comunich.itrjraap.com Amide derivatives have been extensively studied for their potential as antitumor agents, with some compounds showing promising antiproliferative activity against various cancer cell lines. nih.govmdpi.comnih.govmdpi.comnih.gov

For example, a series of dexibuprofen amide analogues were synthesized and evaluated for their antitumor activity. nih.gov Two of these compounds, N-(2,5-dichlorophenyl)-2-(4-isobutylphenyl) propionamide (B166681) and N-(2-chlorophenyl)-2-(4-isobutylphenyl) propionamide, exhibited excellent antitumor activity, with one derivative showing a 100% inhibition of tumor growth. nih.gov In another study, a series of indole-aryl amide derivatives were tested against a panel of tumor cell lines, and some compounds showed good activity, with one derivative demonstrating noteworthy selectivity towards a malignant colonic cell line. nih.gov The mechanism of action of these compounds often involves the induction of apoptosis and cell cycle arrest. nih.gov

| Compound | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Derivative 4e (dexibuprofen amide) | MCF-7 | 0.01±0.002 µM | nih.gov |

| Compound 5 (indole-aryl amide) | HT29 | Low μM range | nih.gov |

| Compound 9 (colchicine amide) | LoVo | 0.7-1.8 nM | mdpi.com |

| Compound 10 (colchicine amide) | LoVo | 0.7-1.8 nM | mdpi.com |

| Compound 13 (colchicine amide) | LoVo | 0.7-1.8 nM | mdpi.com |

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. mdpi.comnih.govdigitellinc.combohrium.comrsc.org By systematically modifying the structure of a lead compound and evaluating the activity of the resulting derivatives, researchers can identify the key chemical features that are responsible for its biological effects. mdpi.comnih.govdigitellinc.combohrium.comrsc.org

For this compound derivatives, SAR studies have been conducted to optimize their activity in various applications. For example, in the development of N-acylethanolamine acid amidase (NAAA) inhibitors, SAR studies revealed that small, lipophilic substituents at the 3-position of the phenyl ring were preferable for optimal potency. nih.gov In the case of antitumor agents, SAR studies on steroidal amide derivatives showed that the presence of an O-benzyloxime group at the 3-position could enhance the cytotoxic activity of the compound. mdpi.com These studies provide valuable insights for the rational design of new and more potent derivatives.

Influence of N-Substituents on Biological Profiles and Receptor Binding

The biological activity and receptor affinity of molecules containing the N-propargylamide core can be significantly modulated by introducing various substituents. These modifications can alter the compound's steric, electronic, and physicochemical properties, thereby influencing its interaction with biological targets.

Academic studies have demonstrated that strategic substitution on the N-propargylamide scaffold can enhance potency and selectivity for specific enzymes. For instance, in a series of N-hydroxy-N-propargylamide derivatives of ferulic acid designed as potential agents for Alzheimer's disease, the nature of the substituents played a critical role in their inhibitory activity against human acetylcholinesterase (hAChE). dntb.gov.uaresearchgate.netbohrium.com One derivative, compound 4 , emerged as a micromolar inhibitor of hAChE and a potent radical scavenger. bohrium.com

Similarly, research into inhibitors for DNA polymerase theta (Polθ) showed that modifications to the N-substituents of an amide core were crucial for optimizing metabolic stability and potency. nih.gov While initial compounds suffered from metabolism via N-demethylation and phenyl ring hydroxylation, the introduction of a fluorine atom enhanced microsomal stability. nih.gov Further replacing methyl hydrogens with deuterium (B1214612) also improved stability. nih.gov This highlights a common strategy where N-substituents are modified to improve drug-like properties.

The steric and electronic effects of substituents on a propargylamide "warhead" have been shown to be critical for its reactivity with cysteine proteases. nih.gov A study using ubiquitin-based active site probes revealed that introducing methyl groups on the propargylamide moiety significantly reduced the rate of covalent bond formation with the target enzyme. nih.gov For example, methylation at the terminal alkyne carbon decreased the reaction rate by over 30-fold, while substitution at the internal carbon reduced it by more than 100-fold. nih.gov This demonstrates that even small structural changes to the N-propargylamide group can have a profound impact on its biological reactivity, a principle that can be exploited to develop more selective probes and inhibitors. nih.gov

| Core Structure | Substituent Modification | Target | Observed Effect | Reference |

|---|---|---|---|---|

| N-Hydroxy-propargylamide of Ferulic Acid | Varied aryl and alkyl groups | Acetylcholinesterase (AChE) | Identified a micromolar inhibitor with potent radical-scavenging capacity. | bohrium.com |

| Phenyl Amide Core | Introduction of fluorine on N-phenyl group | DNA Polymerase Theta (Polθ) | Increased microsomal stability and eliminated a major metabolic pathway. | nih.gov |

| Propargylamide Ubiquitin Probe | Methylation at terminal or internal alkyne carbon | Cysteine Protease (USP16) | Dramatically reduced the rate of covalent adduct formation (>30-fold). | nih.gov |

Rational Design Based on Computational Predictions and Experimental Data

The development of novel N-propargylamide derivatives often relies on a rational design approach, where computational modeling and experimental validation are used in concert to create molecules with desired properties. This strategy allows researchers to predict how a molecule might bind to a target and then synthesize and test the most promising candidates.

One such example is the design of multifunctional ligands for Alzheimer's disease, where N-hydroxy-N-propargylamide hybrids were developed by combining the structural features of a known multifunctional ligand and ferulic acid, a natural antioxidant. dntb.gov.uaresearchgate.net Computational docking studies were employed to visualize the binding mode of the designed compounds within the active site of human acetylcholinesterase (hAChE), guiding the synthetic efforts. researchgate.net The subsequent experimental evaluation confirmed that one of the rationally designed compounds exhibited the predicted inhibitory activity. bohrium.com

In the pursuit of novel antiallergic agents, researchers synthesized a series of prostaglandin (B15479496) D(2) (PGD(2)) receptor antagonists featuring an amide moiety on a 6,6-dimethylbicyclo[3.1.1]heptane ring system. nih.gov These compounds were designed as analogs of a previously successful series that had a sulfonamide group. nih.gov The designed amide derivatives showed strong activity in PGD(2) receptor binding assays and excellent pharmacological profiles in various in vivo models of allergic inflammation, validating the design strategy. nih.gov

Another study utilized molecular graphics and a model of inhibitor binding to modify a known reversible inhibitor of P450 aromatase. nih.gov The goal was to make the compound resemble a known mechanism-based inactivator that contained a prop-2-ynyl group. This rational modification led to the synthesis of several 3-(prop-2-ynyl)pyrrolidine-2,5-dione derivatives that, while not showing the desired irreversible inhibition, did exhibit reversible inhibitory activity against the enzyme. nih.gov

| Research Goal | Design Strategy | Computational/Modeling Tool | Experimental Outcome | Reference |

|---|---|---|---|---|

| Multifunctional Anti-Alzheimer's Agents | Hybridization of known ligands and natural products. | Molecular docking simulations to predict binding in AChE active site. | Synthesized compounds showed micromolar inhibition of hAChE. | researchgate.netbohrium.com |

| Potent Antiallergic Agents | Analog design, replacing a sulfonamide with an amide moiety. | Core scaffold modification based on a successful predecessor. | New derivatives exhibited strong PGD(2) receptor binding and in vivo efficacy. | nih.gov |

| Aromatase Inhibitors | Modification of a known inhibitor to mimic a mechanism-based inactivator. | Molecular graphics and inhibitor binding models. | Synthesized prop-2-ynyl derivatives showed reversible inhibitory activity. | nih.gov |

Role as an Intermediate in the Synthesis of Complex Molecules for Academic Research

The N-prop-2-ynylamide unit is not only a pharmacologically relevant scaffold but also a valuable synthetic intermediate for constructing more complex molecules in academic research. The terminal alkyne of the propargyl group is particularly useful, enabling a variety of coupling reactions and cyclizations.

Stereochemically defined propargylamides are recognized as important synthetic intermediates for preparing natural products and other biologically active compounds. acs.org For example, an asymmetric synthesis of N-protected propargylamides has been developed through the reaction of alkynylboronates with N-acylimines, providing a route to chiral building blocks. acs.org This methodology was successfully applied to the first enantioselective synthesis of the antitubulin agent (−)-N-acetylcolchinol. acs.org

In a different study, a close analog, 3-oxo-N-(prop-2-yn-1-yl)butanamide, was synthesized and used as a key intermediate in a Hantzsch multicomponent reaction. nih.gov This reaction allowed for the construction of complex 1,4-dihydropyridine (B1200194) derivatives, which were then evaluated for various biological activities. nih.gov The propargyl amide moiety was specifically included to provide an additional neuroprotective pharmacological profile. nih.gov

Furthermore, propargylamide derivatives have been synthesized to serve as functional chemical probes for biological research. A set of amino acid derivatives bearing a 1-bromopropargylamide at the C-terminus were prepared as "PepLites". acs.org These molecules were used in fragment-based screening to map the ligandable sites of proteins, demonstrating the utility of the propargylamide as a core structure for creating tools for chemical biology. acs.org The synthesis involved coupling N-Boc propargylamine (B41283) with various amino acids, showcasing the role of the propargylamide as a versatile handle for building research tools. acs.org

Future Perspectives and Emerging Research Avenues for N Prop 2 Ynylbutyric Amide

Development of Novel and Sustainable Synthetic Routes for N-Prop-2-ynylbutyric Amide

The synthesis of amides is a cornerstone of organic chemistry, yet traditional methods often require harsh conditions or stoichiometric activating agents that generate significant waste. researchgate.net The future of this compound synthesis lies in the adoption of greener, more efficient catalytic methodologies.

Catalytic Innovations: Recent advances have focused on transition-metal-catalyzed reactions that offer high atom economy. For instance, Rh-catalyzed asymmetric hydroalkynylation of enamides provides a direct route to chiral propargyl amides, avoiding stoichiometric organometallic reagents. acs.org Similarly, gold nanoparticle-catalyzed three-component coupling reactions of an aldehyde, an amine, and an alkyne (A³ coupling) present a green and efficient pathway to propargylamines, which are precursors to the corresponding amides. rsc.orgfrontiersin.orgnih.gov These methods often utilize milder conditions and offer high yields, representing a significant step towards sustainability. rsc.org

Enzymatic and Biocatalytic Approaches: Biocatalysis is emerging as a powerful tool for sustainable amide bond formation. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully employed to catalyze the amidation of various carboxylic acids and amines in environmentally benign solvents like cyclopentyl methyl ether. nih.gov This enzymatic approach operates under mild conditions and often requires minimal product purification, aligning perfectly with the principles of green chemistry. researchgate.netnih.gov The application of such enzymatic methods to the synthesis of this compound from butyric acid and propargylamine (B41283) could offer a highly sustainable alternative to classical chemical synthesis.

Flow Chemistry and Process Intensification: Continuous-flow reactors offer enhanced control over reaction parameters, improved safety, and potential for facile scaling-up. The synthesis of amide derivatives has been demonstrated in continuous-flow systems, sometimes achieving higher yields and shorter reaction times compared to batch processes. researchgate.net Implementing a flow-based synthesis for this compound could lead to a more efficient, reproducible, and scalable manufacturing process.

Table 1: Comparison of Synthetic Methodologies for Propargyl Amides and Their Precursors

| Methodology | Catalyst/Reagent | Key Advantages | Sustainability Aspect | Relevant Compounds | Citations |

|---|---|---|---|---|---|

| A³ Coupling | Gold nanoparticles, Copper(I) salts | High atom economy, multicomponent reaction | Avoids heavy metals, can use green solvents | Propargylamines | rsc.orgfrontiersin.org |

| Hydroalkynylation | Rhodium complexes | High enantioselectivity, direct C-C bond formation | Catalytic, avoids stoichiometric reagents | Chiral Propargyl Amides | acs.org |

| Enzymatic Amidation | Lipase (e.g., CALB) | Mild conditions, high conversion, minimal waste | Biocatalytic, uses green solvents | Various Amides | researchgate.netnih.gov |

| Electrohalogenation | Platinum electrodes | Functionalization during cyclization | Avoids chemical oxidants/reagents | Halogenated Methyleneaziridines | rsc.org |

Exploration of Underutilized Reactivity Pathways of the Propargyl Amide Scaffold

The propargyl amide motif is rich in chemical reactivity, offering avenues for complex molecule synthesis that remain underexplored. Future research will likely move beyond predictable transformations to uncover novel reaction pathways.

Advanced Cycloaddition Reactions: While the alkyne moiety is well-known for its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, there are numerous other cycloaddition possibilities. Gold-catalyzed intramolecular [4+2] cycloadditions of propargyl amides have been used to create complex nitrogen heterocycles. nih.govntnu.edu Research into tandem sequences, such as a base-promoted isomerization of the propargyl amide to an allenamide followed by an intramolecular [4+2] cycloaddition, demonstrates a powerful strategy for rapidly building molecular complexity from simple precursors. nih.gov Further exploration of formal [2+5] and other higher-order cycloadditions could yield novel heterocyclic frameworks. ntnu.edu

Rearrangement and Cascade Reactions: The propargyl group is prone to fascinating rearrangements. Under gold catalysis, propargylic carboxylates can undergo 1,2- or 1,3-rearrangements, which, when coupled with intermolecular reactions, can lead to diverse and highly functionalized products. acs.org Similarly, subjecting propargyl ether-containing amides to electrophilic activation can trigger a Claisen-like rearrangement to form α-allenyl lactones, compounds not previously accessible. mpg.de Investigating these cascade reactions with this compound derivatives could unlock new chemical space.

Metal-Catalyzed Cross-Coupling and Cyclizations: The terminal alkyne of this compound is a handle for various metal-catalyzed transformations. Gold(I)-catalyzed cyclization is a well-established method to produce oxazole (B20620) derivatives from propargylic amides. rsc.orgnih.gov Copper(I) iodide has been shown to catalyze tandem reactions of N-propargyl-N-(2-iodoaryl)amides with sodium azide (B81097) to efficiently synthesize complex triazoloquinoxaline structures. Expanding the scope of these cyclizations and exploring other transition metals could lead to a wider array of valuable heterocyclic products.

Advanced Computational Modeling for Predictive Design of this compound Derivatives

Computational chemistry offers a powerful lens through which to predict the behavior of molecules, accelerating the design and discovery of new derivatives with desired properties.

Mechanism and Reactivity Elucidation: Density Functional Theory (DFT) is a key tool for understanding reaction mechanisms. DFT studies have been used to investigate the gold-catalyzed cyclization of propargylic amides, revealing the crucial role of the counteranion in facilitating the reaction. rsc.orgresearchgate.net Such calculations can explain why base-catalyzed isomerization of N-propargyl amides often favors the formation of allenamides over ynamides by comparing the energies of reaction intermediates. beilstein-journals.org Applying these methods to the reactivity of this compound can guide experimental efforts toward desired outcomes and prevent unproductive pathways.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical approach to link a compound's chemical structure to its biological activity or chemical reactivity. nih.gov By developing QSAR models for a series of this compound derivatives, researchers can identify key structural features (descriptors) that influence a particular property, such as enzyme inhibition or insecticidal activity. nih.govscilit.com These models can then be used to predict the activity of yet-to-be-synthesized compounds, prioritizing synthetic efforts on the most promising candidates. researchgate.netnih.govuab.cat

Pharmacophore Modeling and Molecular Docking: For biological applications, computational tools like pharmacophore modeling and molecular docking are invaluable. A pharmacophore model defines the essential 3D arrangement of functional groups required for biological activity. nih.gov Docking simulations can then predict how a molecule like this compound or its derivatives might bind to a specific protein target, such as an enzyme active site. bohrium.com These techniques are instrumental in the rational design of more potent and selective enzyme inhibitors or other bioactive molecules. nih.gov

Table 2: Computational Techniques and Their Applications to Propargyl Amides

| Computational Technique | Application | Insights Gained | Citations |

|---|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Elucidation of transition states, role of catalysts and counteranions, prediction of reaction outcomes. | rsc.orgresearchgate.netbeilstein-journals.orgosi.lv |

| QSAR | Predicting Biological Activity | Identification of key molecular descriptors correlated with activity (e.g., insecticidal, enzyme inhibition). | nih.govscilit.comresearchgate.net |

| Molecular Docking | Binding Mode Prediction | Visualization of interactions with protein targets, guiding rational drug design. | nih.govbohrium.com |

| Global Reaction Route Mapping (GRRM) | Exploring Reaction Pathways | Prediction of unexpected reactivity based on hydrogen-bonding and intermolecular interactions. | nih.gov |

Interdisciplinary Research with Biological Systems Beyond Initial Enzyme Inhibition Studies

The unique properties of the propargyl group make it an ideal tool for chemical biology and other interdisciplinary fields, moving beyond its role as a simple pharmacophore.

Bioorthogonal Chemistry and Chemical Probes: The terminal alkyne is a classic bioorthogonal handle, meaning it can react selectively within a complex biological system without interfering with native biochemical processes. The N-propargyl group can be used as a cleavable protecting group, or "handle," for drugs. For example, platinum complexes like cisplatin (B142131) have been shown to trigger the cleavage of N-propargyl groups, allowing for the targeted activation of a prodrug in a specific environment, such as a tumor. nih.govacs.orgresearchgate.net This strategy has been demonstrated in zebrafish models, highlighting its in vivo potential. nih.govacs.org this compound derivatives could be designed as fluorogenic probes that are "caged" and release a fluorescent signal upon cleavage, enabling the visualization of biological processes. nih.govacs.org

Chemical Biology and Target Identification: While propargyl amides have been identified as irreversible inhibitors of certain cysteine proteases, this "unexpected" reactivity can be harnessed. researchgate.netru.nl This reactivity turns the propargyl amide into an activity-based probe that can be used to covalently label active enzymes in a complex proteome, facilitating their identification and study. This moves the molecule from being just an inhibitor to a tool for fundamental biological discovery.

Materials Science and Bioconjugation: The ability of the propargyl group to participate in "click" reactions makes it valuable for creating novel biomaterials and conjugates. A propargyl-functionalized molecule can be clicked onto polymers, surfaces, or macromolecules like proteins and peptides. nih.gov For instance, a novel C-terminal glycine (B1666218) peptide bioconjugation technique has been developed based on the selective reactivity of glycine propargyl esters. nih.gov this compound could be incorporated into larger structures, creating bifunctional molecules or tethering small molecules to biological scaffolds for targeted delivery or diagnostic purposes. nih.gov

Q & A

Q. Answer :

- Controlled Environment : Use anhydrous solvents (e.g., THF or DMF stored over molecular sieves) and glovebox techniques to prevent hydrolysis.

- Advanced Calibration : Implement kinetic studies via stopped-flow spectroscopy to measure reaction rates (kobs) at varying pH (2–12). Plot Eyring graphs to elucidate activation parameters (ΔH<sup>‡</sup> and ΔS<sup>‡</sup>) .

How can contradictory data on this compound’s solubility in polar solvents be resolved?

Q. Answer :

- Methodological Refinement :

What computational tools predict the binding affinity of this compound to neurological targets?

Q. Answer :

- Basic Modeling : Use AutoDock Vina for docking simulations against acetylcholinesterase (PDB ID: 4EY7). Set grid boxes to encompass the catalytic triad (Ser200, His440, Glu327).

- Advanced Workflow : Perform molecular dynamics (MD) simulations (GROMACS, 100 ns trajectories) to assess binding stability. Calculate binding free energies via MM-PBSA, prioritizing residues with ΔG < −5 kcal/mol .

How should researchers conduct literature reviews to identify knowledge gaps in N-prop-2-ynylbutylic amide applications?

Q. Answer :

- Systematic Review Protocol :

- Search PubMed, SciFinder, and Web of Science using MeSH terms: “propargylamide derivatives” AND “neuroprotection”.

- Screen patents (USPTO, Espacenet) for industrial precedents. Exclude non-peer-reviewed sources (e.g., blogs).

- Critical Analysis : Use PRISMA flow diagrams to document inclusion/exclusion criteria. Tabulate conflicting results (e.g., IC50 variability >20%) for meta-analysis .

What safety protocols are essential when handling this compound in electrophilic reactions?

Q. Answer :

- Basic Precautions : Use explosion-proof fume hoods and static grounding during alkyne handling. Store under argon at −20°C.

- Advanced Mitigation : Conduct differential scanning calorimetry (DSC) to assess thermal decomposition risks. Design quench protocols (e.g., slow addition to 10% aqueous NaHCO3) .

How can researchers investigate the degradation pathways of this compound in environmental matrices?

Q. Answer :

- Analytical Workflow :

- Sample Preparation : Spike soil/water samples with deuterated internal standards (e.g., D4-N-prop-2-ynylbutyric amide).

- Detection : Use GC-MS/MS in MRM mode (Q1/Q3 transitions: 168→122 for the parent compound).

- Mechanistic Study : Perform radical trapping experiments with TEMPO to identify oxidative degradation intermediates .

What steps ensure reproducibility when scaling up this compound synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.